molecular formula C9H8BrFO B13086166 1-(2-Bromo-6-fluorophenyl)propan-1-one

1-(2-Bromo-6-fluorophenyl)propan-1-one

Cat. No.: B13086166
M. Wt: 231.06 g/mol
InChI Key: ONGIVEORSGHIFZ-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrFO. It is a derivative of phenylpropanone, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-6-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination and fluorination of phenylpropanone derivatives. The reaction typically requires a brominating agent, such as bromine or N-bromosuccinimide (NBS), and a fluorinating agent, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent, such as dichloromethane or acetonitrile, under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is critical to minimize environmental impact and ensure safety .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In pharmaceutical research, this compound is explored for its potential as a drug candidate. Its structural features may contribute to the development of new medications with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)propan-1-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. For example, the compound’s bromine and fluorine substituents may enhance its binding affinity to certain proteins, thereby increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-fluorophenyl)propan-1-one
  • 1-(2-Chloro-6-fluorophenyl)propan-1-one
  • 1-(2-Bromo-6-chlorophenyl)propan-1-one

Uniqueness

1-(2-Bromo-6-fluorophenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms at the 2 and 6 positions, respectively, influences its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H8BrFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3

InChI Key

ONGIVEORSGHIFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1Br)F

Origin of Product

United States

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